molecular formula C24H22O5 B127527 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde CAS No. 235106-84-0

3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde

Cat. No.: B127527
CAS No.: 235106-84-0
M. Wt: 390.4 g/mol
InChI Key: SCRMCRPZPBZVMB-UHFFFAOYSA-N
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Description

3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde is an organic compound with a complex structure featuring multiple methoxy and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids.

    Reduction: The formyl groups can be reduced to alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde involves its interaction with specific molecular targets. The formyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde is unique due to its specific arrangement of formyl and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

235106-84-0

Molecular Formula

C24H22O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde

InChI

InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3

InChI Key

SCRMCRPZPBZVMB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC

Canonical SMILES

COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC

Origin of Product

United States

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